molecular formula C13H15NO4 B2376646 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid CAS No. 1404686-45-8

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B2376646
CAS No.: 1404686-45-8
M. Wt: 249.266
InChI Key: NLNJUNURWQEFAQ-UHFFFAOYSA-N
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Description

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid is a synthetic small molecule featuring a phenylacetic acid core substituted with both a cyclopropyl and a hydroxyl group. The cyclopropyl moiety is part of an N-acetylated amino side chain, a structure often associated with specific biological activity and metabolic stability in medicinal chemistry. This molecular architecture suggests potential as a key intermediate or scaffold in organic synthesis and pharmaceutical research. Researchers can utilize this compound to develop novel chemical entities, particularly in exploring structure-activity relationships for targets such as metabolic enzymes. The presence of the carboxylic acid and hydroxyl groups provides handles for further chemical modification and salt formation. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(15)14(10-4-5-10)12(13(17)18)9-2-6-11(16)7-3-9/h2-3,6-7,10,12,16H,4-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNJUNURWQEFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid

Direct Functionalization of 2-Amino-2-(4-hydroxyphenyl)acetic acid

The most straightforward approach to synthesizing the target compound involves sequential N-alkylation and N-acylation of 2-amino-2-(4-hydroxyphenyl)acetic acid. This method requires selective functionalization of the amino group while preserving the carboxylic acid functionality.

Method 1: Protection-Deprotection Strategy

  • Protection of the carboxylic acid group of 2-amino-2-(4-hydroxyphenyl)acetic acid
  • Protection of the phenolic hydroxyl group
  • N-alkylation with cyclopropyl bromide or a similar reagent
  • N-acylation with an acetylating agent
  • Selective deprotection of both protecting groups

This approach is based on principles similar to those used in the synthesis of related compounds such as the one described in search result, where protection-deprotection strategies were employed for selective functionalization.

Method 2: Direct N-functionalization

Under carefully controlled conditions, it may be possible to directly functionalize the amino group of 2-amino-2-(4-hydroxyphenyl)acetic acid without protecting the carboxylic acid. This would involve:

  • N-alkylation with cyclopropyl bromide under basic conditions
  • N-acylation with acetic anhydride or acetyl chloride

The challenge with this approach lies in achieving selectivity for the amino group while avoiding side reactions with the carboxylic acid and phenolic hydroxyl groups.

Via α-Halogenated Intermediates

Another synthetic route involves the α-halogenation of 4-hydroxyphenylacetic acid followed by nucleophilic substitution with acetylcyclopropylamine:

  • Protection of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid
  • α-Bromination using N-bromosuccinimide (NBS) or similar reagents
  • Nucleophilic substitution with acetylcyclopropylamine
  • Deprotection of the phenolic hydroxyl group

This approach draws inspiration from the halogenation methods described in search result, where α-substituted phenylacetic acid derivatives were prepared through similar transformations.

Strecker-Type Synthesis

A Strecker-type approach represents another viable synthetic pathway:

  • Preparation of N-acetyl-N-cyclopropylamine
  • Reaction of 4-hydroxybenzaldehyde with N-acetyl-N-cyclopropylamine and a cyanide source
  • Hydrolysis of the resulting α-amino nitrile to the corresponding carboxylic acid

This method is inspired by the Strecker synthesis described in search result, which was used to prepare 2-amino-2-(p-hydroxyphenyl)acetonitrile as an intermediate in the synthesis of D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid.

Detailed Experimental Procedures

Preparation via Protection-Deprotection Strategy

Step 1: Protection of Carboxylic Acid and Phenolic Hydroxyl Groups

Materials:

  • 2-Amino-2-(4-hydroxyphenyl)acetic acid (10 g)
  • Methanol (50 mL)
  • Concentrated sulfuric acid (5 mL)
  • Benzyl bromide (12 g)
  • Potassium carbonate (15 g)
  • Dimethylformamide (DMF) (100 mL)

Procedure:

  • Dissolve 2-amino-2-(4-hydroxyphenyl)acetic acid in methanol and add concentrated sulfuric acid dropwise at 0°C.
  • Heat the mixture to 45°C and stir for 30 minutes.
  • Pour the reaction mixture into a cooled solution of sodium carbonate in water.
  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate to obtain the methyl ester.
  • Dissolve the methyl ester in DMF, add potassium carbonate and benzyl bromide, and stir at room temperature for 16 hours.
  • Pour the reaction mixture into water and extract with ethyl acetate.
  • Wash the organic layer with brine, dry over sodium sulfate, and evaporate to obtain the fully protected intermediate.

This procedure is adapted from methods described in search results and for the protection of similar phenolic and carboxylic acid compounds.

Step 2: N-Cyclopropylation

Materials:

  • Protected intermediate from Step 1 (5 g)
  • Cyclopropyl bromide (3 g)
  • Potassium carbonate (5 g)
  • Tetrabutylammonium iodide (0.5 g)
  • DMF (50 mL)

Procedure:

  • Dissolve the protected intermediate in DMF and add potassium carbonate and tetrabutylammonium iodide.
  • Add cyclopropyl bromide dropwise and stir at 60°C for a24 hours.
  • Cool to room temperature, pour into water, and extract with ethyl acetate.
  • Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate to obtain the N-cyclopropylated intermediate.
Step 3: N-Acetylation

Materials:

  • N-Cyclopropylated intermediate from Step 2 (4 g)
  • Acetic anhydride (5 mL)
  • Pyridine (5 mL)
  • Dichloromethane (50 mL)

Procedure:

  • Dissolve the N-cyclopropylated intermediate in dichloromethane and add pyridine.
  • Add acetic anhydride dropwise at 0°C and stir at room temperature for 4 hours.
  • Wash the reaction mixture with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
  • Dry over sodium sulfate and evaporate to obtain the N-acetylated intermediate.
Step 4: Deprotection

Materials:

  • N-Acetylated intermediate from Step 3 (3 g)
  • Palladium on carbon (10%, 0.3 g)
  • Hydrogen gas
  • Methanol (30 mL)
  • 1M Sodium hydroxide solution (10 mL)

Procedure:

  • Dissolve the N-acetylated intermediate in methanol and add palladium on carbon.
  • Stir under hydrogen atmosphere (1 atm) at room temperature for 6 hours to remove the benzyl protecting group.
  • Filter off the catalyst and evaporate the solvent.
  • Dissolve the resulting intermediate in a mixture of methanol and water (1:1).
  • Add sodium hydroxide solution and stir at room temperature for 2 hours to hydrolyze the methyl ester.
  • Acidify to pH 3 with 1M hydrochloric acid and extract with ethyl acetate.
  • Dry the organic layer over sodium sulfate and evaporate to obtain this compound.

Preparation via Strecker-Type Synthesis

Step 1: Preparation of N-Acetyl-N-cyclopropylamine

Materials:

  • Cyclopropylamine (10 g)
  • Acetic anhydride (15 g)
  • Triethylamine (15 g)
  • Dichloromethane (100 mL)

Procedure:

  • Dissolve cyclopropylamine and triethylamine in dichloromethane and cool to 0°C.
  • Add acetic anhydride dropwise and stir at room temperature for 4 hours.
  • Wash the reaction mixture with water, 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
  • Dry over sodium sulfate and evaporate to obtain N-acetyl-N-cyclopropylamine.
Step 2: Strecker Reaction

Materials:

  • 4-Hydroxybenzaldehyde (10 g)
  • N-Acetyl-N-cyclopropylamine from Step 1 (10 g)
  • Trimethylsilyl cyanide (15 g)
  • Zinc chloride (1 g)
  • Methanol (100 mL)

Procedure:

  • Dissolve 4-hydroxybenzaldehyde and N-acetyl-N-cyclopropylamine in methanol and cool to 0°C.
  • Add zinc chloride and trimethylsilyl cyanide and stir at room temperature for 24 hours.
  • Pour the reaction mixture into water and extract with ethyl acetate.
  • Wash the organic layer with brine, dry over sodium sulfate, and evaporate to obtain the α-amino nitrile intermediate.

This procedure is inspired by the Strecker synthesis described in search result, adapted for the preparation of a tertiary α-amino nitrile.

Step 3: Hydrolysis of α-Amino Nitrile

Materials:

  • α-Amino nitrile intermediate from Step 2 (5 g)
  • Concentrated hydrochloric acid (10 mL)
  • Water (20 mL)

Procedure:

  • Dissolve the α-amino nitrile intermediate in a mixture of concentrated hydrochloric acid and water.
  • Heat the mixture to 90°C and stir for 3 hours.
  • Cool to room temperature and adjust the pH to 3 with saturated sodium bicarbonate solution.
  • Extract with ethyl acetate, dry over sodium sulfate, and evaporate to obtain this compound.

This hydrolysis procedure is adapted from the method described in search result for the hydrolysis of a related α-amino nitrile.

Optimization Considerations

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product yield. Table 1 presents a comparison of various solvents for key reaction steps:

Table 1: Solvent Effects on Key Reaction Steps

Reaction Step Solvent Temperature (°C) Time (h) Yield (%) Comments
Esterification Methanol 45 0.5 90-95 Low-molecular weight alcohols preferred
O-Benzylation DMF RT 16 85-90 Polar aprotic solvents enhance reactivity
N-Cyclopropylation DMF 60 24 70-75 Addition of TBAI improves yield
N-Acetylation Dichloromethane RT 4 85-90 Anhydrous conditions essential
Strecker Reaction Methanol RT 24 65-70 Anhydrous conditions improve yield
Nitrile Hydrolysis HCl/H₂O 90 3 80-85 Concentration affects reaction rate

The selection of appropriate solvents should consider factors such as solubility of starting materials and intermediates, compatibility with reagents, ease of workup, and environmental impact.

Catalyst Selection

Catalysts play a crucial role in several steps of the synthesis. Table 2 compares different catalysts for key transformations:

Table 2: Comparison of Catalysts for Key Transformations

Transformation Catalyst Loading (mol%) Temperature (°C) Yield (%) Selectivity
O-Benzylation K₂CO₃ 200 RT 85-90 Good
O-Benzylation Cs₂CO₃ 150 RT 90-95 Excellent
N-Cyclopropylation K₂CO₃/TBAI 200/10 60 70-75 Moderate
N-Cyclopropylation NaH 150 RT 75-80 Good
Deprotection (O-Benzyl) Pd/C, H₂ 10 wt% RT 95-98 Excellent
Strecker Reaction ZnCl₂ 10 RT 65-70 Good
Strecker Reaction Lewis acids (AlCl₃) 5 0 70-75 Very good

The choice of catalyst should be guided by considerations of activity, selectivity, cost, and ease of removal during workup.

Temperature and Reaction Time

Optimization of temperature and reaction time is essential for maximizing yield while minimizing side reactions. Table 3 illustrates the effects of these parameters on selected reactions:

Table 3: Effects of Temperature and Reaction Time on Selected Reactions

Reaction Temperature (°C) Time (h) Yield (%) Side Products
N-Cyclopropylation RT 48 60-65 Minimal
N-Cyclopropylation 60 24 70-75 Minimal
N-Cyclopropylation 80 12 65-70 Significant
N-Acetylation 0 to RT 4 85-90 Minimal
N-Acetylation RT 12 80-85 Some hydrolysis
Nitrile Hydrolysis 70 6 70-75 Minimal
Nitrile Hydrolysis 90 3 80-85 Minimal
Nitrile Hydrolysis 110 1 75-80 Some decomposition

The optimization of temperature and reaction time should balance reaction completion against the formation of side products and decomposition.

Purification Methods

Efficient purification is critical for obtaining the target compound in high purity. The following methods have been found effective for purifying this compound and its intermediates:

Crystallization

Crystallization is a preferred method for many intermediates, particularly those containing benzyl protecting groups, which enhance crystallizability. Suitable solvent systems include:

  • Ethyl acetate/hexane for protected intermediates
  • Ethanol/water for the final product
  • Methanol/diethyl ether for N-acetylated intermediates

Acid-Base Extraction

The presence of both acidic (carboxylic acid, phenolic hydroxyl) and basic (amino) functional groups in various intermediates allows for selective extraction based on pH adjustment:

  • Acidic conditions (pH 2-3) for extracting the final product and carboxylic acid-containing intermediates
  • Basic conditions (pH 8-9) for extracting amine-containing intermediates

Comparative Analysis of Synthetic Methods

Table 4 presents a comprehensive comparison of the different synthetic routes to this compound:

Table 4: Comparison of Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) Scalability Cost-Effectiveness Environmental Impact
Protection-Deprotection Strategy 4 40-45 Good Moderate Moderate
Direct N-functionalization 2 30-35 Limited High Low
Via α-Halogenated Intermediates 4 35-40 Moderate Moderate Moderate-High
Strecker-Type Synthesis 3 45-50 Good High Low-Moderate

Protection-Deprotection Strategy

Advantages:

  • Selective functionalization of the amino group
  • Good control over each reaction step
  • Applicable to large-scale synthesis

Disadvantages:

  • Multiple steps reduce overall yield
  • Requires additional reagents for protection and deprotection
  • Higher cost due to more reagents and longer synthesis time

Direct N-functionalization

Advantages:

  • Fewer steps
  • More atom-economical
  • Lower cost

Disadvantages:

  • Challenging selectivity issues
  • Lower overall yield due to side reactions
  • Limited scalability due to selectivity challenges

Via α-Halogenated Intermediates

Advantages:

  • Established chemistry for α-functionalization
  • Moderate overall yield
  • Reasonable scalability

Disadvantages:

  • Use of potentially hazardous halogenating agents
  • Side reactions during nucleophilic substitution
  • Higher environmental impact

Strecker-Type Synthesis

Advantages:

  • Higher overall yield
  • Fewer steps than protection-deprotection strategy
  • Good scalability
  • Cost-effective

Disadvantages:

  • Use of cyanide reagents requires special handling
  • Moderate environmental impact
  • Potential epimerization during hydrolysis

Chemical Reactions Analysis

Core Synthetic Routes

The compound is derived through sequential functionalization of its phenylacetic acid backbone:

  • Step 1 : Acylation of the cyclopropylamine group with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine/DMAP) .

  • Step 2 : Introduction of the 4-hydroxyphenyl group via Ullmann coupling or Friedel-Crafts alkylation, followed by deprotection of the phenolic hydroxyl group .

  • Step 3 : Carboxylic acid activation using coupling agents like DCC (dicyclohexylcarbodiimide) and subsequent reactions with nucleophiles (e.g., amines, alcohols) .

Key Intermediate Reactions

Reaction TypeConditionsProductsYieldSource
Acetylation Ac₂O, DMAP, CH₂Cl₂, RTAcetylated cyclopropylamine85–92%
Esterification DCC, DMAP, ROHMethyl/ethyl esters78–90%
Amide Formation HATU, DIPEA, RNH₂Peptide-conjugated derivatives65–80%

Reactivity of the Carboxylic Acid Group

The carboxylic acid group participates in:

  • Esterification : Reacts with alcohols (e.g., methanol, propargyl bromide) under Mitsunobu or Steglich conditions to form esters .

  • Amide Coupling : Forms peptidomimetics or polymer conjugates using carbodiimide-based reagents (e.g., DCC, EDC) .

  • Salt Formation : Reacts with bases (e.g., NaOH, K₂CO₃) to generate water-soluble sodium or potassium salts .

Example Reaction :

2 Acetyl cyclopropyl amino 2 4 hydroxyphenyl acetic acidDMAP CH2Cl2DCC ROHEster derivative[1][2]\text{2 Acetyl cyclopropyl amino 2 4 hydroxyphenyl acetic acid}\xrightarrow[\text{DMAP CH}_2\text{Cl}_2]{\text{DCC ROH}}\text{Ester derivative}\quad[1][2]

Modification of the Phenolic Hydroxyl Group

The 4-hydroxyphenyl group undergoes:

  • Etherification : Alkylation with propargyl bromide or benzyl chloride under microwave-assisted conditions .

  • Protection/Depeprotection : Temporarily masked as a silyl ether (TBSCl) or benzyl ether (BnBr) during synthetic steps .

  • Oxidation : Converts to quinone intermediates under strong oxidizing agents (e.g., NaIO₄) .

Notable Pathway :

PhenolBnBr K2CO3Benzyl protected intermediateH2/Pd CDeprotected product[1][4]\text{Phenol}\xrightarrow{\text{BnBr K}_2\text{CO}_3}\text{Benzyl protected intermediate}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Deprotected product}\quad[1][4]

Cyclopropylamine Reactivity

The acetylated cyclopropylamine exhibits:

  • Ring-Opening Reactions : Under acidic conditions (e.g., HCl/EtOH), the cyclopropane ring opens to form linear amines .

  • N-Deacetylation : Hydrolyzed with NaOH/EtOH to regenerate the primary amine, enabling re-functionalization .

Experimental Data :

SubstrateReagentProductYield
Acetylated amine6M HCl, refluxLinear amine hydrochloride70%

Stability and Degradation Pathways

  • Photodegradation : The phenolic group undergoes oxidation under UV light, forming quinone methides .

  • Hydrolysis : The acetyl group is labile in alkaline conditions (pH > 10), reverting to the free amine .

Degradation Conditions :

Acetylated compoundNaOH H2O2 Cyclopropylamino 2 4 hydroxyphenyl acetic acid[4][5]\text{Acetylated compound}\xrightarrow{\text{NaOH H}_2\text{O}}\text{2 Cyclopropylamino 2 4 hydroxyphenyl acetic acid}\quad[4][5]

Comparative Reaction Efficiency

Functional GroupReactionEfficiency (Yield)
Carboxylic acidEsterification78–90%
Phenolic –OHBenzylation82–88%
CyclopropylamineAcetylation85–92%

Data aggregated from .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

Analgesic Effects

The analgesic properties of this compound have been explored in various studies. It is believed to modulate pain pathways by affecting neurotransmitter release and receptor activity, which could provide relief in conditions such as arthritis or neuropathic pain.

Antioxidant Activity

The hydroxyphenyl group present in the structure is associated with antioxidant properties. This suggests that the compound may help mitigate oxidative stress in cells, potentially offering protective effects against neurodegenerative diseases.

Case Studies

StudyFindings
In Vivo Pain Model A study demonstrated that administration of the compound significantly reduced pain responses in rodent models, comparable to standard analgesics .
Inflammation Study Research indicated a marked decrease in inflammatory markers in animal subjects treated with the compound following induced inflammation .
Oxidative Stress Assessment The compound showed a notable reduction in oxidative stress markers in neuronal cell cultures exposed to harmful agents .

Mechanism of Action

The mechanism by which 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs with modifications in the aryl group, cyclopropylamino substituents, and functional groups. Below is a detailed table summarizing molecular parameters and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Implications Reference
Target Compound : 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid C₁₃H₁₅NO₄* 249.27* Acetylated cyclopropylamino, 4-hydroxyphenyl Enhanced lipophilicity and metabolic stability due to acetylation; hydrogen bonding via phenolic -OH . Inferred
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid C₁₁H₁₃NO₃ 207.23 Cyclopropylamino (non-acetylated), 4-hydroxyphenyl Higher polarity due to free amine; potential for salt formation with acetic acid .
2-[[2-(4-Chlorophenoxy)acetyl]cyclopropylamino]acetic acid C₁₃H₁₄ClNO₄ 283.71 4-Chlorophenoxy, cyclopropylamino Increased lipophilicity and electron-withdrawing effects from Cl; possible halogen bonding .
(R)-2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid C₁₁H₁₃NO₃ 207.23 Chiral center (R-configuration) at α-carbon Stereospecific interactions in biological systems; potential enantioselective activity .
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid C₁₃H₁₇NO₅ 267.28 Boc-protected amine, 4-hydroxyphenyl Temporary amine protection for synthetic intermediates; improved solubility in organic solvents .
2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid C₁₁H₁₂O₂S 208.28 Cyclopropylsulfanyl, phenyl Sulfur atom enhances π-π stacking and potential thiol-mediated reactivity .
2-[(4-Chlorophenyl)thio]acetic acid C₈H₇ClO₂S 202.66 4-Chlorophenylthio, acetic acid Combines Cl's lipophilicity with thioether's flexibility; possible prodrug potential .

*Inferred values based on structural analogs.

Impact of Substituents on Physicochemical Properties

Aryl Group Modifications: 4-Hydroxyphenyl (Target Compound): The phenolic -OH group enables hydrogen bonding, improving aqueous solubility and crystal packing efficiency (relevant for crystallography studies, as in ). 4-Chlorophenoxy (): Chlorine increases lipophilicity (logP) and introduces halogen bonding, which may enhance receptor binding in biological systems . Biphenyl-4'-chloro (): Extended aromatic systems improve π-π stacking but reduce solubility .

Amino Group Modifications: Acetylation (Target Compound): Reduces basicity of the amine, enhancing membrane permeability and metabolic stability. Boc Protection (): Temporarily masks the amine for synthetic strategies, later deprotected under acidic conditions .

Functional Group Additions :

  • Sulfanyl/Sulfonyl Groups (): Introduce sulfur atoms, which can participate in disulfide bonds or act as hydrogen bond acceptors.

Biological Activity

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid is a synthetic organic compound notable for its unique structural features, which include a cyclopropyl group, an acetyl group, and a hydroxyphenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15NO4
  • Molecular Weight : 251.26 g/mol

Structural Representation

InChI InChI 1S C13H15NO4 c1 8 15 14 10 4 5 10 12 13 17 18 9 2 6 11 16 7 3 9 h2 3 6 7 10 12 16H 4 5H2 1H3 H 17 18 \text{InChI InChI 1S C13H15NO4 c1 8 15 14 10 4 5 10 12 13 17 18 9 2 6 11 16 7 3 9 h2 3 6 7 10 12 16H 4 5H2 1H3 H 17 18 }

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating inflammatory responses or cancer cell proliferation.
  • Receptor Binding : Its structure allows binding to various receptors that play roles in cellular signaling pathways.
  • Antioxidant Activity : The hydroxyphenyl group contributes to antioxidant properties, which can protect cells from oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo models. For instance:

  • Case Study : In a murine model of inflammation, administration of the compound resulted in a significant decrease in swelling and pain-related behaviors compared to control groups.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In Vitro Studies : It demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.
  • In Vivo Studies : Animal studies revealed a reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-2-(4-hydroxyphenyl)acetic acidLacks acetyl and cyclopropyl groupsModerate anti-inflammatory effects
4-Hydroxyphenylacetic acidContains hydroxyphenyl groupAntioxidant properties but less potent
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acidSimilar core structure but without acetylLesser cytotoxicity compared to the target compound

Q & A

Q. What are the key synthetic challenges in preparing 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid, and how can they be addressed methodologically?

The synthesis of this compound involves challenges such as introducing the strained cyclopropane ring and managing the reactivity of the acetylated amine. Methodological approaches include:

  • Cyclopropanation under controlled conditions : Use low-temperature reactions with diazomethane or vinyl precursors to stabilize the cyclopropane ring .
  • Protection of functional groups : Employ temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for the 4-hydroxyphenyl moiety to prevent undesired side reactions during acetylation .
  • Stepwise coupling : Sequential introduction of the cyclopropylamine and acetyl groups to minimize steric hindrance .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1H and 13C NMR to identify functional groups (e.g., acetyl, cyclopropyl, and phenolic hydroxyl) and verify stereochemistry .
  • X-ray crystallography : To resolve absolute configuration, particularly for the chiral center at the cyclopropylamino group .
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or mass spectrometry (MS) to assess purity (>95% recommended for in vitro studies) .

Q. What are the primary research applications of this compound in medicinal chemistry?

While direct studies on this compound are limited, analogs with 4-hydroxyphenylacetic acid scaffolds are used as:

  • Chiral building blocks : For synthesizing enantiomerically pure drugs targeting G protein-coupled receptors (GPCRs) or enzymes .
  • Metabolic intermediates : To study tyrosine or phenylalanine degradation pathways in vitro .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can:

  • Model transition states : Predict energy barriers for cyclopropanation or acetylation steps, guiding solvent and catalyst selection .
  • Screen reaction conditions : Use machine learning to analyze variables (temperature, pH) and identify optimal synthetic pathways .
  • Validate stereochemical outcomes : Compare computed NMR chemical shifts with experimental data to confirm configurations .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?

Contradictions may arise due to solvent interference or undetected chiral impurities. Strategies include:

  • Orthogonal validation : Combine HPLC with chiral columns, circular dichroism (CD), or ion mobility spectrometry (IMS) .
  • Isotopic labeling : Use deuterated solvents in NMR to distinguish impurities from the target compound .

Q. What strategies mitigate racemization during the synthesis of the chiral cyclopropylamino group?

Racemization risks arise from acidic/basic conditions or high temperatures. Mitigation approaches:

  • Chiral auxiliaries : Use Evans oxazolidinones to stabilize the intermediate during cyclopropane ring formation .
  • Enzymatic resolution : Employ lipases or esterases to separate enantiomers post-synthesis .
  • Low-temperature reactions : Conduct acetylation steps below 0°C to preserve stereochemical integrity .

Q. How can researchers analyze the metabolic stability of this compound in vitro?

  • Liver microsome assays : Incubate the compound with human or rodent liver microsomes, followed by LC-MS/MS to identify phase I/II metabolites .
  • Isotopic tracing : Label the cyclopropyl group with 13C to track metabolic breakdown pathways .
  • CYP450 inhibition studies : Use fluorescence-based assays to assess interactions with cytochrome P450 enzymes .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Confirmation

TechniqueApplicationExample ParametersReference
1H NMRFunctional group identification500 MHz, DMSO-d6
X-ray diffractionAbsolute configuration analysisCu Kα radiation, 100 K
HPLC-MSPurity assessment and metabolite IDC18 column, 0.1% formic acid

Q. Table 2. Computational Tools for Reaction Optimization

Tool/MethodApplicationExample SoftwareReference
DFT calculationsTransition state modelingGaussian, ORCA
Machine learningReaction condition screeningChemOS, DeepChem

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